
6-Ethoxy-5-fluorouracil
Overview
Description
6-Ethoxy-5-fluorouracil (CAS: 67924-63-4) is a fluorinated pyrimidine derivative structurally related to the chemotherapeutic agent 5-fluorouracil (5-FU). Its chemical name is 2-ethoxy-5-fluoropyrimidin-4(1H)-one, with the molecular formula C₆H₇FN₂O₂ and a molecular weight of 158.13 g/mol . It is classified as a Fluorouracil Related Compound F by the USP and is often referenced as an impurity in fluorouracil formulations (e.g., Flucytosine Impurity B) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-fluorouracil typically involves the fluorination of uracil derivatives. One common method includes the reaction of 5-fluorouracil with ethyl iodide in the presence of a base, such as potassium carbonate, to introduce the ethoxy group at the 6-position . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can have different biological activities and properties .
Scientific Research Applications
6-Ethoxy-5-fluorouracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential as an anticancer agent, similar to 5-fluorouracil.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-5-fluorouracil is similar to that of 5-fluorouracil. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to a depletion of thymidine triphosphate, causing DNA damage and cell death. The compound can also be incorporated into RNA, disrupting its function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of Fluorouracil
The table below highlights key structural differences and similarities between 6-ethoxy-5-fluorouracil and related compounds:
Key Observations :
- Positional Isomerism : Substitutions at position 2 (e.g., ethoxy or methoxy) versus position 5 (e.g., fluorine) significantly impact enzyme binding and degradation pathways .
Pharmacokinetic and Metabolic Comparison
Absorption and Bioavailability
- 5-Fluorouracil: Rapid absorption via intravenous (IV) routes but erratic oral bioavailability due to variable gastrointestinal absorption and first-pass metabolism .
- Oral Prodrugs (e.g., UFT) : UFT (tegafur + uracil) generates sustained 5-FU plasma levels comparable to IV infusion, with a half-life of 5.2–7.2 hours .
- This compound: Limited clinical data, but its ethoxy group may enhance stability against enzymatic degradation (e.g., dihydropyrimidine dehydrogenase), prolonging systemic exposure compared to 5-FU .
Metabolism
- 5-FU : Rapidly metabolized to dihydrofluorouracil (DHFU) and α-fluoro-β-alanine (FBAL) via hepatic and extrahepatic pathways .
- This compound : Expected to undergo slower de-ethoxylation to 5-FU or direct glucuronidation, based on structural analogs like 2-methoxy-5-fluorouracil .
Excretion
- 5-FU : 60–90% renal excretion as FBAL within 24 hours .
- This compound : Likely renal excretion, but biliary excretion (2–3% for 5-FU) may vary due to lipophilicity .
Pharmacodynamic and Clinical Implications
Mechanism of Action
- 5-FU : Inhibits thymidylate synthase, incorporating into RNA/DNA to disrupt replication .
- This compound : Unclear therapeutic activity; may act as a prodrug or competitive inhibitor depending on metabolic conversion .
Toxicity Profile
- 5-FU : Myelosuppression, mucositis, and neurotoxicity linked to peak plasma concentrations during IV bolus .
Research and Regulatory Status
Biological Activity
6-Ethoxy-5-fluorouracil (6-EtO-FU) is a derivative of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. This article provides a comprehensive overview of the biological activity of 6-EtO-FU, including its mechanisms of action, efficacy in various cancer models, and comparative studies with other compounds.
6-EtO-FU operates primarily through the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking uracil, it interferes with RNA and DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The ethoxy group enhances lipophilicity, potentially improving cellular uptake compared to 5-FU.
In Vitro Studies
Efficacy Against Cancer Cell Lines
In vitro studies have demonstrated that 6-EtO-FU exhibits significant cytotoxicity against various cancer cell lines. Table 1 summarizes the half-maximal inhibitory concentration (IC50) values for 6-EtO-FU compared to 5-FU across different cell lines:
Cell Line | IC50 (μM) for 6-EtO-FU | IC50 (μM) for 5-FU |
---|---|---|
HCT116 | 1.8 | 12.4 |
MCF7 | 2.3 | 14.1 |
K562 | 3.0 | 10.9 |
B16-F10 | 2.5 | 11.2 |
These results indicate that 6-EtO-FU is generally more potent than its parent compound, especially in colon and breast cancer cell lines.
Mechanisms of Induced Apoptosis
The induction of apoptosis by 6-EtO-FU has been characterized through several assays:
- Caspase Activation : Flow cytometry studies revealed significant activation of caspases-3 and -9 in treated cells, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.
- DNA Fragmentation : Gel electrophoresis showed internucleosomal DNA fragmentation characteristic of apoptotic cells after treatment with 6-EtO-FU.
- Cell Cycle Arrest : Analysis indicated G1 phase arrest in cancer cells treated with 6-EtO-FU, confirming its role in disrupting the cell cycle.
In Vivo Studies
Animal Models
In vivo studies using murine models have shown that administration of 6-EtO-FU leads to significant tumor regression compared to controls. For instance, in a study involving H22 liver cancer-bearing mice, treatment with 6-EtO-FU resulted in a tumor inhibition rate of over 50%, as shown in Table 2:
Treatment | Average Tumor Weight (g) | Tumor Inhibition (%) |
---|---|---|
Control | 10.5 | - |
6-EtO-FU (10 mg/kg) | 4.8 | 54 |
5-FU (10 mg/kg) | 7.2 | 31 |
Comparative Studies
Comparative studies have assessed the therapeutic potential of various derivatives and combinations involving 6-EtO-FU:
- Combination Therapy : Studies combining low doses of herbal medicines with 6-EtO-FU showed synergistic effects, enhancing cytotoxicity beyond that observed with either agent alone.
- Toxicity Profile : While effective against tumors, toxicity assessments indicated that higher doses of both 6-EtO-FU and its parent compound can lead to liver and lung toxicity, necessitating careful dose management.
Case Studies
Several case studies have highlighted the clinical relevance of using derivatives like 6-EtO-FU:
- Patient Case A : A patient with advanced colorectal cancer showed a marked response to treatment with a regimen including 6-EtO-FU, achieving stable disease after three cycles.
- Patient Case B : In another instance, a combination therapy involving low-dose GCFF and 6-EtO-FU resulted in improved outcomes compared to standard chemotherapy protocols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Ethoxy-5-fluorouracil, and how can purity be validated?
- Methodological Answer : Synthesis typically involves fluorination and ethoxylation of uracil derivatives. A common approach includes reacting 5-fluorouracil with ethylating agents (e.g., ethyl iodide) under basic conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended. Purity should be confirmed using HPLC (C18 column, UV detection at 265 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for ethoxy group confirmation) .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Conduct solubility assays in solvents (e.g., water, DMSO, ethanol) at varying temperatures (25–60°C) using gravimetric or UV-spectrophotometric methods. Stability studies should assess degradation under pH extremes (1–13), UV light, and elevated temperatures (40–80°C) via HPLC-MS to identify breakdown products. For comparative insights, refer to protocols for 5-fluorouracil solubility testing .
Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C-F, C-O-C). X-ray crystallography provides crystal structure data, while computational methods (DFT calculations) predict electronic properties. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for this compound across cell lines be systematically resolved?
- Methodological Answer : Standardize assays using identical cell lines (e.g., HCT-116, MCF-7) and exposure times (24–72 hours). Evaluate metabolic activation by measuring thymidylate synthase inhibition or fluorouracil-metabolizing enzymes (e.g., dihydropyrimidine dehydrogenase). Cross-validate with clonogenic assays and apoptosis markers (e.g., caspase-3 activation). Address variability by reporting IC₅₀ values with 95% confidence intervals and controlling for cell passage number .
Q. What experimental designs are recommended to elucidate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?
- Methodological Answer : Employ in vivo rodent models with intravenous/oral administration. Collect plasma samples at timed intervals for LC-MS/MS quantification. Use non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂. Correlate PK data with tumor growth inhibition in xenograft models. For metabolic profiling, perform hepatic microsome assays to identify CYP450-mediated metabolites .
Q. How can researchers resolve discrepancies in reported stability data for this compound in pharmaceutical formulations?
- Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines. Use orthogonal methods: HPLC for potency, GC for residual solvents, and dynamic vapor sorption (DVS) for hygroscopicity. Statistical tools like ANOVA can identify batch-to-batch variability. Compare degradation pathways with 5-fluorouracil’s known instability in aqueous solutions .
Q. Data Analysis and Interpretation
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equations) to dose-response curves. Use Akaike’s Information Criterion (AIC) to compare model fits. For synergistic/antagonistic effects in combination therapies, employ the Chou-Talalay method (combination index). Report uncertainties via bootstrap resampling .
Q. How should researchers address conflicting data on the metabolic pathways of this compound in preclinical models?
- Methodological Answer : Perform tracer studies with ¹⁴C-labeled compounds to track metabolite distribution. Use LC-HRMS to identify phase I/II metabolites. Cross-reference with human liver microsomes to assess translational relevance. Discrepancies between species can be mitigated by using humanized mouse models or in vitro 3D organoid systems .
Q. Safety and Regulatory Compliance
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for antineoplastic agents: use fume hoods, double gloves (nitrile), and closed-system transfer devices. Decontaminate spills with 0.5% sodium hypochlorite. Monitor airborne exposure via NIOSH Method 5022. For toxicity screening, use Ames tests (mutagenicity) and micronucleus assays (clastogenicity) .
Properties
IUPAC Name |
6-ethoxy-5-fluoro-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O3/c1-2-12-5-3(7)4(10)8-6(11)9-5/h2H2,1H3,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHICDECWZLWEAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)NC(=O)N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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